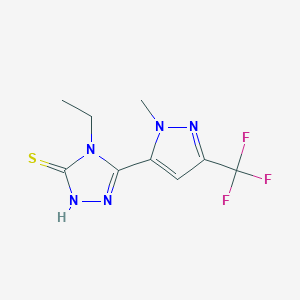

4-Ethyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that integrates multiple functional groups, including ethyl, methyl, and trifluoromethyl components. It is part of the 1,2,4-triazole family, known for their broad range of applications in chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves several steps:

Formation of Pyrazole Ring: : Starting with appropriate ketones and hydrazines under acidic or basic conditions.

Introduction of Trifluoromethyl Group: : Utilizing reagents like trifluoromethyl iodide.

Construction of Triazole Ring: : Through cyclization reactions involving hydrazides and appropriate nitriles.

Thio Functionalization: : Often involves the use of thiourea under appropriate conditions.

Industrial Production Methods

For large-scale production, efficiency and yield optimization are critical. Catalytic processes and flow chemistry techniques are frequently employed to enhance reaction rates and product yield.

Análisis De Reacciones Químicas

Substitution Reactions

The thiol (-SH) group undergoes nucleophilic substitution with alkyl halides or acyl chlorides under basic conditions. For example:

Key mechanistic steps involve deprotonation of the thiol group to form a thiolate anion, followed by nucleophilic attack on the electrophilic carbon of the alkyl/acyl reagent .

Oxidation Reactions

The thiol group is oxidized to sulfonic acids or disulfides under controlled conditions:

| Oxidizing Agent | Conditions | Product | Applications | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Ethanol, 60°C, 4 hours | 3-Sulfonato-triazole derivative | Water-soluble intermediates | |

| KMnO₄ | Acidic aqueous solution | Disulfide-linked dimer | Bioactive dimerization |

Oxidation pathways depend on the steric and electronic effects of the trifluoromethyl group, which stabilizes intermediate sulfenic acids.

Cyclocondensation Reactions

The compound participates in heterocycle formation via cyclocondensation with hydrazine derivatives:

| Reactant | Conditions | Product | Key Feature | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Propan-2-ol, 60°C, 8 hours | 1,2,4-Triazolo[3,4-b] thiadiazine derivatives | Enhanced antifungal activity |

This reaction exploits the nucleophilicity of the thiol group and the electrophilicity of adjacent nitrogen atoms in the triazole ring .

Metal Complexation

The thiol group acts as a bidentate ligand for transition metals, forming stable complexes:

| Metal Salt | Conditions | Complex Structure | Biological Activity | Source |

|---|---|---|---|---|

| Cu(II) acetate | Methanol, reflux, 6 hours | Octahedral Cu-S/N coordination complexes | Antibacterial enhancement | |

| AgNO₃ | Aqueous ethanol, room temperature | Linear Ag-S bonded complexes | Anticancer potential |

Spectroscopic data (UV-Vis, ESR) confirm metal-ligand charge transfer interactions in these complexes.

Electrophilic Aromatic Substitution

The pyrazole ring

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Antimicrobial Activity

- Anti-inflammatory Effects

- Cancer Research

Agricultural Applications

- Pesticides and Herbicides

- Fungicides

Case Studies and Research Findings

Mecanismo De Acción

The compound typically exerts its effects through interactions with biological macromolecules. Its heterocyclic structure enables binding to specific enzymes, influencing metabolic pathways. The molecular targets often include:

Enzymatic Active Sites: : Triazole and pyrazole rings can mimic natural substrates or inhibitors.

Pathways: : Interferes with pathways like signal transduction or DNA replication in pathogenic organisms.

Comparación Con Compuestos Similares

Similar Compounds

4-Ethyl-5-phenyl-1H-1,2,4-triazole-3-thiol

5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol

Unique Properties

4-Ethyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol: features a trifluoromethyl group, enhancing its lipophilicity and potential bioavailability. This sets it apart in its interactions with biological membranes and enzymes, possibly leading to unique pharmacokinetics and dynamics compared to other triazole derivatives.

There you go! An in-depth dive into a complex and intriguing compound. What's next on your plate?

Actividad Biológica

4-Ethyl-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 1001559-40-5) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound, highlighting its pharmacological significance.

The compound's molecular formula is C11H10F3N5S with a molecular weight of 333.36 g/mol. It features a triazole ring fused with a pyrazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H10F3N5S2 |

| Molecular Weight | 333.36 g/mol |

| CAS Number | 1001559-40-5 |

| Purity | ≥ 98% |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway includes the formation of the triazole and pyrazole rings through cyclization reactions.

Antimicrobial Activity

Research indicates that compounds containing the triazole and pyrazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazoles possess broad-spectrum activity against various bacterial strains and fungi. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial efficacy .

Antitumor Activity

The compound has shown promise in cancer research. In vitro studies have indicated that it exhibits cytotoxic effects against several cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast cancer) .

Table: Antitumor Activity Data

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity exhibited by triazole derivatives. The compound's structural features suggest potential efficacy in modulating neurotransmitter systems involved in seizure activity. Preliminary studies indicate that similar compounds can significantly reduce seizure frequency in animal models .

The biological activities of this compound may be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes: Triazole derivatives often act as enzyme inhibitors, particularly in pathways related to cell proliferation and survival.

- Receptor Modulation: The compound may influence receptor activity associated with neurotransmission and tumor growth.

Case Studies

Several case studies have highlighted the effectiveness of triazole-based compounds in clinical settings:

- Anticancer Trials: Clinical trials involving triazole derivatives have shown promising results in reducing tumor size and improving patient outcomes in various cancers.

- Antimicrobial Studies: Investigations into the antimicrobial properties have led to the development of new formulations aimed at treating resistant strains of bacteria.

Propiedades

IUPAC Name |

4-ethyl-3-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N5S/c1-3-17-7(13-14-8(17)18)5-4-6(9(10,11)12)15-16(5)2/h4H,3H2,1-2H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFYKIVPYULEDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC(=NN2C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.